molecular formula C8H14F3N B1528569 2-Propyl-2-(trifluoromethyl)pyrrolidine CAS No. 1394042-58-0

2-Propyl-2-(trifluoromethyl)pyrrolidine

Cat. No.: B1528569
CAS No.: 1394042-58-0
M. Wt: 181.2 g/mol
InChI Key: RWIVKAOGZXMNOX-UHFFFAOYSA-N
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Description

2-Propyl-2-(trifluoromethyl)pyrrolidine is a chiral, secondary amine that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. Its structure incorporates a pyrrolidine ring, a common motif in bioactive molecules, which is further functionalized with a propyl group and a trifluoromethyl (CF3) group at the 2-position. The trifluoromethyl group is known to significantly influence the physicochemical properties of lead compounds, including their metabolic stability, lipophilicity, and membrane permeability, making it a key feature in the design of new active ingredients . As a scaffold, this compound is particularly useful in the development of novel molecules for antimicrobial research, given the established importance of nitrogen-containing heterocycles and pyrrolidine-fused systems like pyrrolo[2,3-d]pyrimidines in this field . The mechanism of action for derivatives stemming from this building block is highly dependent on the final molecular structure but often involves targeted interactions with enzymes or receptors. Researchers utilize this compound to create structurally diverse libraries for high-throughput screening and to optimize drug candidates through structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-propyl-2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-2-4-7(8(9,10)11)5-3-6-12-7/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVKAOGZXMNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Propyl-2-(trifluoromethyl)pyrrolidine typically involves:

  • Construction or functionalization of the pyrrolidine ring.
  • Introduction of the trifluoromethyl (CF3) group at the 2-position.
  • Installation of the propyl substituent at the same carbon center.

These steps require careful control of reaction conditions and choice of reagents to achieve high yield and purity.

Pyrrolidine Ring Formation and Functionalization

According to a study on pyrrolidine-based T-type channel inhibitors, pyrrolidine derivatives can be prepared by nucleophilic substitution reactions involving pyrrolidine and tosylate derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) with reflux for extended periods (up to 24 hours). The reaction mixture is then worked up by extraction and purified by silica gel chromatography to isolate the desired pyrrolidine derivatives.

Key points:

  • Starting material: pyrrolidine or protected pyrrolidine derivatives.
  • Reagents: tosylates bearing the trifluoromethyl substituent or precursors.
  • Conditions: reflux in acetonitrile with base (K2CO3), 24 h.
  • Workup: aqueous quench, extraction, drying, concentration.
  • Purification: column chromatography.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via several strategies, often involving trifluoromethylated building blocks or reagents:

  • One approach involves the use of ethyl 4,4,4-trifluoroacetoacetate in cyclocondensation reactions with amino derivatives to form trifluoromethylated heterocycles.
  • Another method uses trifluoroacetic acid treatment to deprotect or modify intermediates to yield trifluoromethylated pyrrolidines.

These methods ensure the trifluoromethyl group is installed at the desired position with good selectivity.

Specific Preparation Method for this compound

A representative synthetic procedure adapted from the literature involves:

Step Description Reagents/Conditions Outcome
1 Preparation of pyrrolidine intermediate Pyrrolidine + tosylate derivative bearing trifluoromethyl group Nucleophilic substitution in acetonitrile, K2CO3, reflux 24 h
2 Introduction of propyl group Alkylation or reductive amination with propyl source Controlled reaction conditions to install propyl at C-2
3 Deprotection and purification Treatment with trifluoroacetic acid (if protected) Isolation of pure this compound

This method yields the target compound with high purity and yield (up to 99% in some steps).

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC).
  • Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm the trifluoromethyl group and pyrrolidine ring structure.
  • Yields reported in literature range from moderate to high (50-99%), depending on the step and substituents.

Comparative Data Table of Preparation Steps

Preparation Step Reagents/Conditions Yield (%) Notes
Pyrrolidine substitution Pyrrolidine, tosylate, K2CO3, MeCN, reflux 24 h 70-90 Nucleophilic substitution step
Trifluoromethyl group installation Ethyl 4,4,4-trifluoroacetoacetate, H3PO4, reflux 24 h 60-85 Cyclocondensation or acid treatment
Alkylation with propyl group Propyl halide or equivalent, base, reflux 50-80 Installation of propyl substituent
Deprotection and purification TFA treatment, extraction, chromatography 90-99 Final purification yielding pure product

Research Findings and Optimization Notes

  • The use of polyphosphoric acid or trifluoroacetic acid as catalysts/promoters enhances the cyclization and trifluoromethylation efficiency.
  • Reaction times of approximately 24 hours at reflux temperatures are necessary for complete conversion.
  • Bases such as potassium carbonate are effective for substitution reactions on pyrrolidine.
  • Purification by silica gel chromatography or prep-HPLC is essential to remove side products and achieve high purity.
  • The choice of solvent (acetonitrile, methanol) and temperature control are critical for optimizing yields and selectivity.

Chemical Reactions Analysis

2-Propyl-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-propyl-2-(trifluoromethyl)pyrrolidine is C8_8H14_{14}F3_3N, with a molecular weight of 181.2 g/mol. The presence of the trifluoromethyl group (–CF3_3) significantly influences the compound's lipophilicity and electronic properties, making it a valuable scaffold in drug design and development .

Drug Discovery

The pyrrolidine framework, including this compound, has been extensively studied for its role as a versatile scaffold in drug discovery. The unique stereochemistry of pyrrolidines allows for the exploration of diverse pharmacophore spaces, leading to compounds with selective biological activities . For instance, derivatives of pyrrolidine have been developed as potential treatments for various diseases, including:

  • Anticancer Agents : Pyrrolidine derivatives have shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy.
  • Antidiabetic Agents : Compounds derived from this scaffold have demonstrated dual-target inhibition of enzymes related to glucose metabolism, which is critical for managing diabetes .
  • Anti-inflammatory Drugs : The structural flexibility of pyrrolidines enables the design of anti-inflammatory agents that can modulate immune responses effectively .

Case Studies

A notable study highlighted the synthesis of novel pyrrolidine derivatives that exhibited significant activity against retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The research focused on optimizing the binding conformation to enhance potency while minimizing off-target effects .

Chiral Hybrid Materials

Recent research has explored the use of this compound in creating chiral hybrid materials. These materials exhibit unique properties due to the incorporation of active pyrrolidine building blocks, which can enhance catalytic activity and selectivity in various chemical reactions .

Coatings and Additives

The trifluoromethyl group imparts hydrophobic characteristics to materials, making them suitable for applications in coatings and additives that require water resistance and durability. This property is particularly beneficial in developing advanced materials for electronics and protective coatings .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development. Studies have indicated that compounds containing this scaffold can exhibit variable absorption and metabolism rates depending on their structural modifications. For example, one study demonstrated that certain derivatives achieved higher exposure levels when administered via intraperitoneal routes in rodent models, leading to significant therapeutic outcomes against parasitic infections .

Summary of Findings

The applications of this compound span across medicinal chemistry and material science:

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer, Antidiabetic, Anti-inflammatoryEffective scaffold for diverse biological activities; optimized derivatives show enhanced potency .
Material ScienceChiral hybrid materials, coatingsEnhanced catalytic activity; improved water resistance due to trifluoromethyl group .
PharmacokineticsDrug absorption studiesVariable exposure rates; important for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-Propyl-2-(trifluoromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrrolidine ring’s ability to interact with specific protein sites, makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Position and Configuration

  • Trans-configuration in CF₃ analogs : Compounds like trans-3-Methyl-4-CF₃ adopt a staggered conformation, reducing steric clashes and improving solubility when ionized (e.g., HCl salt) .

Fluorination Impact

  • Trifluoromethyl (CF₃): Increases lipophilicity (logP ~+1.07 per CF₃) and metabolic stability compared to non-fluorinated analogs .

Protective Groups and Solubility

  • Boc protection : Enhances stability during synthesis but reduces solubility in aqueous media. Deprotection is required to release bioactive amines .
  • HCl salt formation : Dramatically improves solubility (e.g., trans-3-Methyl-4-CF₃ HCl) by forming ionic interactions with water .

Biological Activity

2-Propyl-2-(trifluoromethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C7H12F3N
Molecular Weight: 179.17 g/mol
IUPAC Name: this compound

The presence of the trifluoromethyl group (CF3-CF_3) is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the electronic properties of the molecule, allowing it to engage in hydrogen bonding and other interactions with proteins and enzymes.

  • Antimicrobial Activity: Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes. The presence of the pyrrolidine ring allows for conformational flexibility, which is crucial for binding to enzyme active sites .
  • Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, although detailed investigations are required to elucidate the underlying mechanisms.

Antimicrobial Efficacy

A study evaluated the efficacy of various trifluoromethyl-containing compounds against Chlamydia trachomatis, a common sexually transmitted infection. The results indicated that derivatives similar to this compound displayed significant antimicrobial activity at concentrations as low as 50 µg/mL, leading to a marked reduction in bacterial viability .

Cytotoxic Effects

In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 20 µM to 50 µM, suggesting moderate potency compared to established chemotherapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundPyrrolidine derivativeAntimicrobial, Cytotoxic20 - 50
Trisubstituted PyrrolidinesPyrrolidine derivativeEnzyme InhibitionVaries
Other Trifluoromethyl CompoundsVariousAntimicrobialVaries

Q & A

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR quantifies CF₃ group orientation; ¹H/¹³C NMR resolves stereochemistry .
  • X-ray Crystallography : Determines absolute configuration and crystal packing effects .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

How can computational methods accelerate the design of reaction pathways for trifluoromethyl-substituted pyrrolidines?

Q. Advanced

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states .
  • Reaction Path Search : Tools like GRRM or AFIR predict feasible pathways and energy barriers .
  • Machine Learning : Train models on existing datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

What reactor design considerations are critical for scaling up the synthesis of this compound?

Q. Advanced

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic fluorination steps, improving safety and yield .
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator design for viscous reaction mixtures .

How should researchers address contradictory data between computational predictions and experimental results in fluorinated pyrrolidine synthesis?

Q. Advanced

  • Feedback Loops : Recalibrate computational models using experimental kinetic data (e.g., Arrhenius parameters) .
  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and validate with controlled experiments .

What role does the trifluoromethyl group play in modulating the compound’s reactivity and biological activity?

Q. Advanced

  • Electronic Effects : -CF₃ withdraws electrons, stabilizing transition states in nucleophilic substitutions and enhancing metabolic stability .
  • Steric Effects : The bulky CF₃ group influences conformational flexibility, impacting binding affinity in enzyme inhibition studies .

How can factorial design optimize reaction conditions for introducing the propyl and trifluoromethyl groups?

Q. Advanced

  • Full Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between reaction time and enantiomeric excess) .

What separation technologies are effective for isolating this compound from complex mixtures?

Q. Advanced

  • Membrane Separation : Nanofiltration membranes selectively retain high-MW byproducts .
  • Simulated Moving Bed (SMB) Chromatography : Achieve >99% purity in continuous mode for large-scale production .

What safety protocols are recommended for handling fluorinated intermediates during synthesis?

Q. Advanced

  • PPE : Use fluoropolymer-coated gloves and face shields to prevent exposure to corrosive reagents .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated compounds .

How can pharmacokinetic properties of this compound derivatives be predicted preclinically?

Q. Advanced

  • In Silico ADMET Models : Predict logP, solubility, and CYP450 interactions using tools like Schrödinger’s QikProp .
  • Microsomal Stability Assays : Quantify metabolic degradation rates in liver microsomes to guide structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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